N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}-N-methylmethanesulfonamide
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Overview
Description
N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}-N-methylmethanesulfonamide is a complex organic compound that features a piperidine ring substituted with a dimethyl-oxazole moiety and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}-N-methylmethanesulfonamide typically involves multiple steps One common approach is to start with the preparation of the oxazole ring, followed by its attachment to the piperidine ring
Oxazole Ring Formation: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to Piperidine Ring: The oxazole ring is then attached to the piperidine ring via a nucleophilic substitution reaction.
Introduction of Methanesulfonamide Group: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}-N-methylmethanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Industry: It is explored for use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide: This compound shares the oxazole moiety but differs in the piperidine ring substitution.
3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)-5,5-dimethyl-2,4-imidazolidinedione: Another compound with a similar oxazole structure but different functional groups.
Uniqueness
N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}-N-methylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H23N3O3S |
---|---|
Molecular Weight |
301.41 g/mol |
IUPAC Name |
N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C13H23N3O3S/c1-10-13(11(2)19-14-10)9-16-7-5-6-12(8-16)15(3)20(4,17)18/h12H,5-9H2,1-4H3 |
InChI Key |
DDQRXKATJIDDAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCCC(C2)N(C)S(=O)(=O)C |
Origin of Product |
United States |
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